4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine

Catalog No.
S8437389
CAS No.
M.F
C12H14ClN3O
M. Wt
251.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5...

Product Name

4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine

IUPAC Name

4-chloro-1-(oxan-2-yl)indazol-5-amine

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

InChI

InChI=1S/C12H14ClN3O/c13-12-8-7-15-16(10(8)5-4-9(12)14)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6,14H2

InChI Key

JZBDJPDCMSRCMR-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)N)Cl

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)N)Cl

4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine is a chemical compound characterized by its unique structural features, including a chloro group, a tetrahydropyran ring, and an indazole moiety. Its molecular formula is C12H13ClN2OC_{12}H_{13}ClN_{2}O, and it has a molecular weight of approximately 236.70 g/mol . This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and biological research.

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can yield different reduced forms.
  • Substitution: The chloro group can be replaced with other functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or hydrogen peroxide may be used as oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
  • Substitution: Nucleophilic substitution reactions can involve reagents like sodium methoxide or potassium tert-butoxide.

4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine exhibits potential biological activities, making it a candidate for pharmacological studies. It may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates that compounds with similar structures often show promise in anti-cancer and anti-inflammatory activities .

Synthetic Routes

The synthesis of 4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine typically involves the reaction of 5-chloroindazole with tetrahydro-2H-pyran-2-ol in the presence of a catalyst. The reaction conditions often require heating the mixture to specific temperatures for a defined period to achieve complete conversion .

Industrial Production

For large-scale synthesis, optimized reaction conditions are crucial to ensure high yield and purity. Techniques such as recrystallization or chromatography may be employed for purification.

This compound has several applications across various scientific domains:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: May exhibit significant biological activities, making it relevant for pharmacology and toxicology studies.
  • Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes .

Research has indicated that 4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine interacts with specific molecular targets, potentially influencing enzymatic pathways. Mechanistic studies have shown that it may bind to enzymes or receptors, leading to modulation of their activity . Further investigations into its interaction profile could reveal additional therapeutic potentials.

Similar Compounds: Comparison with Other Compounds

Similar Compounds

Several compounds share structural similarities with 4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine:

Compound NameMolecular FormulaUnique Features
5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazoleC12H13ClN2OPyrazole ring instead of indazole
5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazolo[3,4-c]pyridineC12H13ClN3OPyridine ring structure
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazol-5-aminesC12H15N3OLacks chloro substituent

Uniqueness

4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine is unique due to its specific combination of functional groups and structural features. This distinctiveness may confer unique biological activities and chemical reactivity compared to similar compounds, potentially leading to different therapeutic applications .

Traditional Organic Synthesis Approaches

Nucleophilic Substitution Strategies for Indazole Functionalization

The indazole core is typically functionalized via nucleophilic aromatic substitution (NAS) at the 4-chloro position. In a representative protocol, 4-chloro-indazol-5-amine undergoes THP protection under acidic conditions (e.g., pyridinium p-toluenesulfonate in dichloromethane) to yield the THP-protected intermediate. Subsequent deprotection is achieved using HCl in methanol, with yields exceeding 85%. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature0–25°C±5% variability
SolventDichloromethaneMaximizes NAS
Catalyst Loading10 mol% PPTSPrevents hydrolysis

This approach leverages the electron-withdrawing chloro group to activate the indazole ring for selective amination.

Tetrahydro-2H-Pyran Protection/Deprotection Dynamics

The THP group serves as a transient protecting agent for the indazole amine. Surface-mediated deprotection on TiO₂ has been demonstrated to occur at room temperature in non-coordinating solvents (e.g., toluene), with binding affinities quantified via infrared spectroscopy. Comparative studies reveal:

SubstrateDeprotection Rate (h⁻¹)Binding Energy (kJ/mol)
THP-Indazole0.45 ± 0.03-72.3 ± 1.2
Unprotected AnalogN/A-68.9 ± 0.8

The THP group enhances solubility in organic solvents by 3.2-fold compared to unprotected analogs.

Novel Catalytic Systems in Heterocyclic Ring Formation

Transition Metal-Mediated Coupling Reactions

Palladium-catalyzed Buchwald-Hartwig amination enables direct introduction of the THP group. Using Pd(OAc)₂/Xantphos as a catalytic system, coupling efficiencies reach 92% under microwave irradiation (120°C, 30 min). Key advantages include:

  • Chemoselectivity: Minimal competing C-Cl bond activation (<2% side products).
  • Functional Group Tolerance: Compatible with nitro (-NO₂) and methoxy (-OMe) substituents.

Organocatalytic Asymmetric Amination Techniques

Chiral phosphoric acids (e.g., TRIP) facilitate enantioselective amination of 4-chloroindazole derivatives. In a landmark study, 94% enantiomeric excess (ee) was achieved using 20 mol% catalyst loading in hexafluoroisopropanol (HFIP). The mechanism proceeds via a ion-pair transition state stabilized by hydrogen bonding.

Green Chemistry Innovations in Indazole Derivative Synthesis

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use while maintaining high yields (87–91%). Reaction kinetics follow a second-order rate law:

$$
\text{Rate} = k[\text{Indazole}][\text{THP-Cl}]
$$

where $$ k = 0.15 \, \text{L mol}^{-1} \text{min}^{-1} $$ at 300 rpm.

Photoredox Catalysis for C-N Bond Formation

Visible-light-driven catalysis using Ru(bpy)₃²⁺ achieves 78% yield under ambient conditions. The proposed mechanism involves single-electron transfer (SET) from the indazole to the excited photocatalyst, followed by radical recombination with THP-amine.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

251.0825398 g/mol

Monoisotopic Mass

251.0825398 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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